1,3-Dinitro-1H-pyrazole

Overview

Description

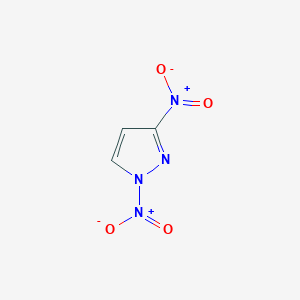

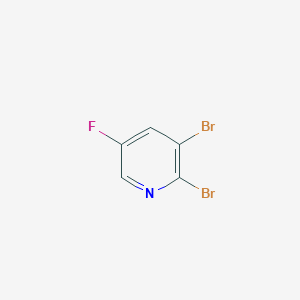

1,3-Dinitro-1H-pyrazole is a chemical compound with the CAS Number: 38858-81-0 . It has a molecular weight of 158.07 and its IUPAC name is this compound . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years . For instance, a method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . This method involved the preparation of all synthetically accessible symmetric tetranitro-3,3’-bipyrazoles .

Molecular Structure Analysis

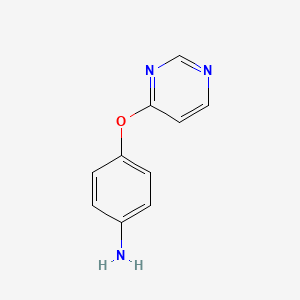

The molecular structure of this compound is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in DMSO produces 4-amino-3,5-dinitro-1H-pyrazole .

Physical And Chemical Properties Analysis

This compound has a melting point of 67-69 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .

Scientific Research Applications

Structural Transformations and Energetic Material Development

Nucleophilic Catalyzed Structural Transformation : The structural binary cleavage of pyrazole compounds under nucleophilic conditions leads to the formation of monocyclic pyrazole units. This process is significant for developing insensitive and high-performing materials due to the improved detonation properties and mechanical sensitivities of the new compounds compared to their precursors (Chinnam, Staples, & Shreeve, 2021).

Synthesis and Characterization of Energetic Derivatives

Energetic Derivatives from Pyrazole : The synthesis of energetic derivatives from pyrazole involves diazotization and cyanide substitution, leading to compounds with significant potential in energetic materials due to their characterized physical properties, such as thermal stability and detonation parameters (Benz, Klapötke, & Stierstorfer, 2020).

Thermal Stability and Insensitivity in Energetic Materials

Incorporating Tetrazole Functionality for Stability : The design and synthesis of DNTPP and its ionic derivatives have shown that these compounds are extremely thermally stable and insensitive toward mechanical stimuli, making them promising as thermally stable and insensitive energetic materials (Xia et al., 2019).

Comparative Studies on Amination and Structural Properties

Comparative Study of Amination : The comparative study on the influence of different amino substituents on the structural and energetic properties of nitroazole rings indicates that N-amino groups can improve nitrogen content and heat of formation, while C-amino groups enhance density and detonation velocity, offering insights into designing next-generation energetic materials (Zhao et al., 2014).

High-Performance and Thermally Stable Energetic Materials

High-Performance Energetic Materials : Novel energetic materials like HCPT and its energetic salts demonstrate excellent thermal stabilities and high detonation performances, making them superior to commonly used heat-resistant explosives and potential candidates for heat-resistant energetic material applications (Li et al., 2016).

Solubility and Thermodynamic Properties

Solubility Determination in Pure Solvents : Understanding the solubility of DNP in various solvents at different temperatures is critical for crystallization and theoretical studies. The solubility data and thermodynamic properties provide essential support for industrial design and further theoretical studies (Yang et al., 2016).

Safety and Hazards

Future Directions

The future directions in the study of 1,3-Dinitro-1H-pyrazole and its derivatives involve the design of new, safe, and environmentally benign energetic materials . The synthesis and characterization of polynitrogen heterocycles, such as this compound, are promising directions in this area of study .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets . More research is needed to identify the specific targets of 1,3-Dinitro-1H-pyrazole.

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Result of Action

Pyrazole derivatives are known for their diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . More research is needed to understand the specific effects of this compound.

Biochemical Analysis

Biochemical Properties

1,3-Dinitro-1H-pyrazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The compound has been found to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro groups, which can participate in redox reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and inflammation responses. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as nitric oxide synthase, which plays a role in the production of nitric oxide, a signaling molecule. The compound binds to the active site of the enzyme, preventing its normal function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can lead to changes in gene expression and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic inflammation and cellular damage. These effects are particularly evident in in vitro studies, where cells are continuously exposed to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes. At high doses, this compound can be toxic, causing oxidative damage to tissues and organs. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze the reduction of the nitro groups to amino groups. This metabolic transformation can affect the compound’s reactivity and toxicity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can interfere with the electron transport chain, leading to the production of reactive oxygen species. Additionally, this compound can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and DNA .

properties

IUPAC Name |

1,3-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETXHQYBSBUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632471 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-81-0 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dinitro-1H-pyrazole facilitate nitration reactions, and what makes it a unique nitrating agent?

A1: this compound acts as a controllable source of the nitronium ion (NO2+), the key electrophile in aromatic nitration reactions []. The presence of the two nitro groups (-NO2) on the pyrazole ring significantly enhances its ability to generate the nitronium ion, making it a powerful nitrating reagent.

Q2: The research mentions a "synergistic 'nitro effect' and 'methyl effect'". Could you elaborate on how these effects contribute to the effectiveness of this compound as a nitrating agent?

A2: The "nitro effect" refers to the electron-withdrawing nature of the nitro groups (-NO2) present in this compound. These groups pull electron density away from the pyrazole ring, making it more susceptible to losing a proton and generating the reactive nitronium ion (NO2+) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)